molecular formula C6H11ClFNO2 B2985276 3-Fluoropiperidine-4-carboxylic acid hydrochloride CAS No. 1781035-24-2

3-Fluoropiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2985276
CAS No.: 1781035-24-2
M. Wt: 183.61
InChI Key: KIFZGWODKGITJI-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 and a molecular weight of 183.61 g/mol . It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoropiperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and the development of new fluorinated compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropiperidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the fluorine atom and the carboxylic acid group allows for versatile applications in various research fields .

Properties

IUPAC Name

3-fluoropiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFZGWODKGITJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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